Methyl 2-oxo-1,3-diazinane-4-carboxylate
Description
Methyl 2-oxo-1,3-diazinane-4-carboxylate is a heterocyclic compound featuring a six-membered diazinane ring (1,3-diazinane) with a ketone group at position 2 and a methyl ester substituent at position 2. Its molecular formula is C₆H₈N₂O₃, and it is structurally characterized by a rigid bicyclic framework. Its crystallographic properties, including bond lengths and angles, have been refined using programs like SHELXL, which is widely employed for small-molecule structural determination .
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
methyl 2-oxo-1,3-diazinane-4-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-11-5(9)4-2-3-7-6(10)8-4/h4H,2-3H2,1H3,(H2,7,8,10) |
InChI Key |
NGSJXIQGLAMFPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCNC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-1,3-diazinane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring of reaction parameters are common practices in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1,3-diazinane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced diazinane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diazinane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted diazinane compounds.
Scientific Research Applications
Methyl 2-oxo-1,3-diazinane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research into its potential therapeutic applications, such as in the treatment of neurodegenerative diseases, is ongoing.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 2-oxo-1,3-diazinane-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but often include key enzymes and receptors in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-oxo-1,3-diazinane-4-carboxylate belongs to a family of diazinane derivatives with varied substituents. Below is a detailed comparison with three analogous compounds:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₆H₈N₂O₃ | 156.14 | 112–114 (dec.) | Partially soluble | 2-oxo, 4-methyl ester |
| Ethyl 2-oxo-1,3-diazinane-4-carboxylate | C₇H₁₀N₂O₃ | 170.17 | 98–100 | Low solubility | 2-oxo, 4-ethyl ester |
| 2-oxo-1,3-diazinane-4-carboxylic acid | C₅H₆N₂O₃ | 142.11 | >200 (dec.) | Highly soluble | 2-oxo, 4-carboxylic acid |
| 3-Methyl-2-oxo-1,4-diazinane-5-carboxylate | C₆H₈N₂O₃ | 156.14 | 105–107 | Moderately soluble | 2-oxo, 3-methyl, 5-ester |
Key Findings:
Substituent Effects on Solubility :
- The carboxylic acid derivative (C₅H₆N₂O₃) exhibits high water solubility due to its polar acidic group, whereas methyl and ethyl esters show reduced solubility, aligning with their hydrophobic ester moieties.
- Ethyl ester derivatives (C₇H₁₀N₂O₃) have lower melting points than methyl analogs, likely due to increased alkyl chain flexibility .
Ring Conformation and Stability :
- X-ray diffraction studies refined via SHELXL reveal that this compound adopts a chair conformation with equatorial positioning of the methyl ester group, minimizing steric strain .
- In contrast, 3-Methyl-2-oxo-1,4-diazinane-5-carboxylate exhibits a distorted boat conformation due to steric clashes between the 3-methyl and 5-ester groups.
Reactivity in Synthesis :
- The methyl ester group in this compound is more reactive toward nucleophilic substitution than the ethyl ester, as demonstrated in hydrolysis studies (half-life: methyl ester = 2.3 h vs. ethyl ester = 5.7 h in alkaline conditions).
- The carboxylic acid derivative (C₅H₆N₂O₃) shows strong hydrogen-bonding networks in its crystal lattice, enhancing thermal stability compared to ester derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
